molecular formula C11H16N2O3S B1205316 Phenbutamide CAS No. 3149-00-6

Phenbutamide

Katalognummer: B1205316
CAS-Nummer: 3149-00-6
Molekulargewicht: 256.32 g/mol
InChI-Schlüssel: AFOGBLYPWJJVAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Phenbutamid kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Benzolsulfonylchlorid mit Butylamin, um N-Benzolsulfonyl-N'-Butylharnstoff zu bilden . Die Reaktion erfordert typischerweise eine Base wie Natriumhydroxid, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Industrielle Produktionsverfahren können ähnliche Synthesewege beinhalten, sind aber für die Großproduktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Phenbutamid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Antidiabetic Effects

Phenbutamide has been shown to improve glycemic control in diabetic models. A notable study conducted in the 1960s demonstrated its efficacy in lowering blood glucose levels in diabetic rats. The compound works by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues, which is crucial for managing type 2 diabetes mellitus.

Key Findings:

  • Animal Studies : In diabetic Wistar fatty rats, this compound significantly reduced hyperglycemia and improved insulin receptor sensitivity .
  • Clinical Trials : Early clinical trials indicated that this compound could effectively manage blood sugar levels in humans with type 2 diabetes .

Clinical Trials Overview

A series of clinical trials have evaluated the safety and efficacy of this compound in diabetic patients. The following table summarizes key trials:

Study ReferencePopulationInterventionOutcome
Dorche et al., 1960Diabetic patients (n=100)This compound (varied doses)Significant reduction in fasting blood glucose levels
Iwanashi et al., 1990Obese diabetic ratsThis compound vs placeboImproved insulin sensitivity compared to controls
Young et al., 1995Obese miceChronic treatment with this compoundEnhanced GLUT4 translocation observed

Broader Applications

Beyond its antidiabetic effects, this compound has potential applications in other therapeutic areas:

  • Obesity Management : By improving insulin sensitivity, it may aid in weight management strategies for obese individuals.
  • Metabolic Syndrome : Its ability to regulate blood sugar levels positions it as a candidate for treating metabolic syndrome components .

Biologische Aktivität

Phenbutamide, a derivative of phenylbutazone, has garnered interest for its potential therapeutic applications, particularly in the management of diabetes. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily recognized for its antidiabetic properties. It acts as a sulfonylurea, which stimulates insulin secretion from pancreatic beta cells. Its structure allows it to interact with various biological targets, influencing metabolic pathways associated with glucose homeostasis.

This compound functions by binding to the sulfonylurea receptor (SUR) on pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels (K_ATP), resulting in cell depolarization and subsequent calcium influx. The increase in intracellular calcium triggers insulin release, thereby lowering blood glucose levels.

Key Mechanisms:

  • Insulin Secretion : Enhances the release of insulin in response to glucose.
  • Glucose Utilization : Improves peripheral glucose uptake and utilization.
  • Lipid Metabolism : Modulates lipid profiles, potentially reducing dyslipidemia associated with diabetes.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound. Below are summarized findings from relevant studies:

StudyFindings
Oral Treatment of Diabetes by this compound In a study involving 20 diabetic patients, this compound significantly reduced fasting blood glucose levels and improved glycemic control over a 12-week period.
Mechanisms of Inhibition of Tolbutamide Metabolism Investigated interactions with cytochrome P-450 enzymes; results indicated that this compound may alter the metabolism of other sulfonylureas, enhancing their efficacy.
Combination Therapies Demonstrated that combining this compound with FBPase inhibitors resulted in synergistic effects on glucose metabolism, leading to improved insulin sensitivity and reduced hepatic glucose output.

Case Studies

  • Case Study on Efficacy in Diabetes Management :
    • A cohort study assessed the efficacy of this compound in patients with Type 2 diabetes. Participants showed an average reduction in HbA1c levels by 1.5% after three months of treatment.
    • Adverse effects were minimal and included mild gastrointestinal disturbances.
  • Long-term Safety Profile :
    • In a follow-up study spanning one year, patients maintained glycemic control without significant adverse effects, suggesting a favorable long-term safety profile for this compound.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed from the gastrointestinal tract.
  • Half-life : Approximately 6-8 hours, allowing for once or twice daily dosing.
  • Metabolism : Primarily metabolized by the liver; interactions with other medications can alter its metabolic pathway.

Eigenschaften

CAS-Nummer

3149-00-6

Molekularformel

C11H16N2O3S

Molekulargewicht

256.32 g/mol

IUPAC-Name

1-(benzenesulfonyl)-3-butylurea

InChI

InChI=1S/C11H16N2O3S/c1-2-3-9-12-11(14)13-17(15,16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14)

InChI-Schlüssel

AFOGBLYPWJJVAL-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1

Kanonische SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1

melting_point

131.0 °C

Key on ui other cas no.

3149-00-6

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenbutamide
Reactant of Route 2
Reactant of Route 2
Phenbutamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Phenbutamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Phenbutamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Phenbutamide
Reactant of Route 6
Reactant of Route 6
Phenbutamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.